

Technical Guide: Physicochemical Properties of 4-iodo-2,6-dimethylphenol

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Compound of Interest

Compound Name: 4-*Iodo*-2,6-dimethylphenol

Cat. No.: B087620

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This technical guide provides a comprehensive overview of the melting point of **4-iodo-2,6-dimethylphenol**, a key physical property for its identification, purity assessment, and handling in a laboratory setting. This document includes a summary of reported melting point data and a detailed experimental protocol for its determination, derived from the synthesis and characterization of the compound.

Core Data: Melting Point of 4-iodo-2,6-dimethylphenol

The melting point of a crystalline solid is a critical indicator of its purity. For **4-iodo-2,6-dimethylphenol**, a sharp melting range is indicative of a high-purity sample. The data presented below has been aggregated from various chemical suppliers and databases.

Parameter	Reported Value (°C)	Source(s)
Melting Point	99	ChemBK ^[1]
Melting Point Range	100.0 - 104.0	Tokyo Chemical Industry Co., Ltd. ^{[2][3]}
Melting Point Range	99.5 - 100.5	ECHEMI ^[4]

Experimental Protocols

The following section details the experimental procedure for the synthesis of **4-iodo-2,6-dimethylphenol** from 2,6-dimethylphenol, followed by the determination of its melting point. This protocol is based on established methods of electrophilic iodination of phenols.

Synthesis of 4-iodo-2,6-dimethylphenol

This procedure outlines the iodination of 2,6-dimethylphenol using potassium iodide and sodium hypochlorite.

Materials:

- 2,6-dimethylphenol
- Potassium iodide (KI)
- Sodium hypochlorite (NaOCl) solution (6%)
- Sodium thiosulfate (Na₂S₂O₃) solution (10% w/w)
- Hydrochloric acid (HCl) solution (2 M)
- Acetone
- Deionized water
- Round bottom flask
- Magnetic stirrer and stir bar
- Separatory funnel
- Ice/water bath
- pH paper
- Büchner funnel and vacuum flask

- Watch glass
- Beaker
- Erlenmeyer flask

Procedure:

- In a round bottom flask, dissolve 1 mole equivalent of 2,6-dimethylphenol in a suitable solvent such as aqueous ethanol.
- Add 1 mole equivalent of potassium iodide to the solution and stir until it is fully dissolved.
- Cool the flask in an ice/water bath while maintaining magnetic stirring.
- Using a separatory funnel, add 1 mole equivalent of a 6% sodium hypochlorite solution dropwise over a period of 30 minutes.
- After the addition is complete, continue to stir the reaction mixture at 0 °C for an additional 60 minutes.
- Remove the ice bath and add a 10% (w/w) solution of sodium thiosulfate to quench any remaining unreacted iodine. Stir for 5 minutes.
- Acidify the solution with a 2 M solution of hydrochloric acid in small portions until the pH reaches 3-4, which will precipitate the iodinated phenol.
- Isolate the solid product by vacuum filtration using a Büchner funnel and wash it with two portions of ice-cold water.
- Dry the product on a watch glass, covering it with an inverted beaker.

Purification by Recrystallization

- Weigh the crude **4-iodo-2,6-dimethylphenol** and transfer it to an Erlenmeyer flask.
- Recrystallize the product from a mixed solvent system of boiling acetone and hot water to obtain purified crystals.

Melting Point Determination

The melting point of the purified **4-iodo-2,6-dimethylphenol** is determined using the capillary method.

Apparatus:

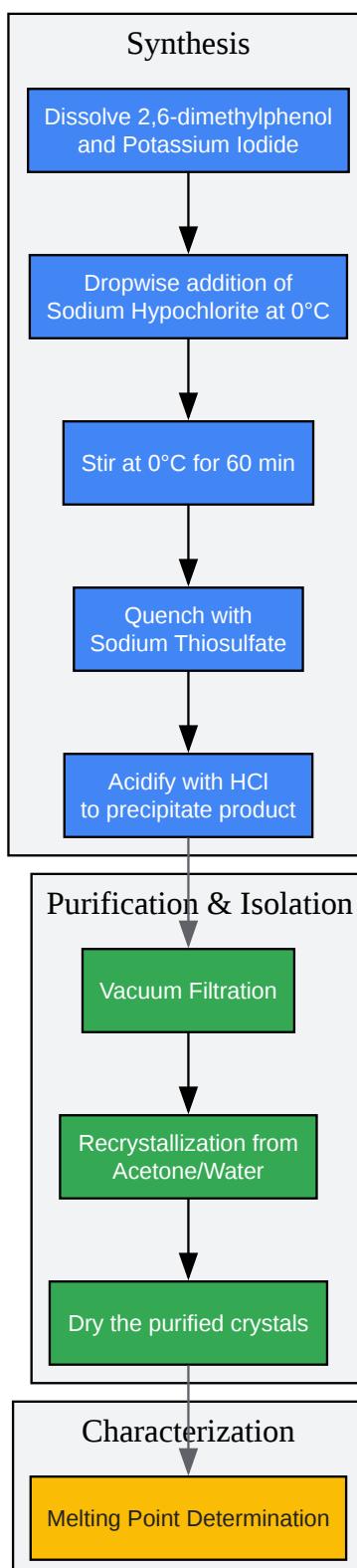
- Melting point apparatus
- Capillary tubes (sealed at one end)
- Thermometer

Procedure:

- Ensure the purified **4-iodo-2,6-dimethylphenol** is completely dry and finely powdered.
- Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the block rapidly to a temperature about 15-20 °C below the expected melting point.
- Then, decrease the heating rate to approximately 1-2 °C per minute.
- Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
- Record the temperature at which the entire solid has melted into a clear liquid (the end of the melting range).
- The recorded melting range provides an indication of the purity of the synthesized compound. A sharp melting range (typically 0.5-1 °C) is characteristic of a pure substance.

Visualized Experimental Workflow

The following diagram illustrates the key stages in the synthesis and characterization of **4-iodo-2,6-dimethylphenol**.



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